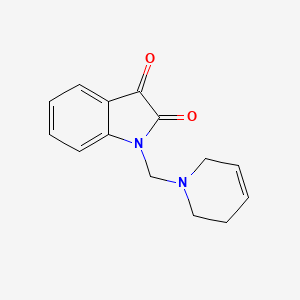![molecular formula C22H17ClN2O2 B4965438 N-[1-(anilinocarbonyl)-2-(2-chlorophenyl)vinyl]benzamide](/img/structure/B4965438.png)
N-[1-(anilinocarbonyl)-2-(2-chlorophenyl)vinyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(anilinocarbonyl)-2-(2-chlorophenyl)vinyl]benzamide is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for various diseases, including cancer and inflammation.
Mechanism of Action
The mechanism of action of N-[1-(anilinocarbonyl)-2-(2-chlorophenyl)vinyl]benzamide is not fully understood. However, it has been proposed that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. It has also been suggested that this compound may modulate the expression of certain genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(anilinocarbonyl)-2-(2-chlorophenyl)vinyl]benzamide exhibits anti-inflammatory and anti-cancer effects. This compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been demonstrated to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-(anilinocarbonyl)-2-(2-chlorophenyl)vinyl]benzamide is its ease of synthesis. This compound can be synthesized using simple and efficient methods, making it easily accessible for research purposes. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Future Directions
There are several future directions for research on N-[1-(anilinocarbonyl)-2-(2-chlorophenyl)vinyl]benzamide. One potential area of research is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of research is the development of more potent derivatives of this compound with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-[1-(anilinocarbonyl)-2-(2-chlorophenyl)vinyl]benzamide involves the reaction of 2-chlorobenzaldehyde with aniline in the presence of a base to form 2-(2-chlorophenyl)vinylaniline. This intermediate is then reacted with benzoyl chloride to form N-[1-(anilinocarbonyl)-2-(2-chlorophenyl)vinyl]benzamide. The overall synthesis method is simple and efficient, making this compound easily accessible for research purposes.
Scientific Research Applications
N-[1-(anilinocarbonyl)-2-(2-chlorophenyl)vinyl]benzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
N-[(E)-3-anilino-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c23-19-14-8-7-11-17(19)15-20(22(27)24-18-12-5-2-6-13-18)25-21(26)16-9-3-1-4-10-16/h1-15H,(H,24,27)(H,25,26)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOCTGOMBACAEO-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2Cl)/C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-anilino-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4965366.png)


![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B4965407.png)
![3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B4965408.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(3-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965417.png)
![3-(3-hydroxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4965420.png)
![(2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine](/img/structure/B4965426.png)
![ethyl 1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B4965431.png)

![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4965448.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4965451.png)
